molecular formula C19H20BrN3O2S B12537999 1H-Indazole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- CAS No. 651335-97-6

1H-Indazole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-

Cat. No.: B12537999
CAS No.: 651335-97-6
M. Wt: 434.4 g/mol
InChI Key: RGASQMFJZXVTMH-UHFFFAOYSA-N
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Description

1H-Indazole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that have shown significant biological activity and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indazole Core: Starting from a suitable precursor, such as o-phenylenediamine, the indazole core can be formed through cyclization reactions.

    Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

    Piperidinylmethyl Substitution: The final step involves the substitution of the piperidinylmethyl group, which can be achieved using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indazole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the bromine, phenylsulfonyl, and piperidinylmethyl groups may enhance binding affinity and specificity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1H-Indazole, 6-bromo-3-(phenylsulfonyl)-: Lacks the piperidinylmethyl group, potentially altering its pharmacokinetic properties.

    1H-Indazole, 6-bromo-1-(3-piperidinylmethyl)-: Lacks the phenylsulfonyl group, which may impact its chemical stability and solubility.

Uniqueness

The unique combination of the bromine, phenylsulfonyl, and piperidinylmethyl groups in 1H-Indazole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

651335-97-6

Molecular Formula

C19H20BrN3O2S

Molecular Weight

434.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-6-bromo-1-(piperidin-3-ylmethyl)indazole

InChI

InChI=1S/C19H20BrN3O2S/c20-15-8-9-17-18(11-15)23(13-14-5-4-10-21-12-14)22-19(17)26(24,25)16-6-2-1-3-7-16/h1-3,6-9,11,14,21H,4-5,10,12-13H2

InChI Key

RGASQMFJZXVTMH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CN2C3=C(C=CC(=C3)Br)C(=N2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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